2-(benzylsulfanyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-23-20(11-17-9-5-6-10-18(17)12-20)15-21-19(22)14-24-13-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGKYSBKJRIXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-2,3-dihydro-1H-indene with benzyl mercaptan in the presence of a base to form the benzylsulfanyl intermediate. This intermediate is then reacted with N-(2-chloroacetyl)methylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding the corresponding hydrocarbon.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(benzylsulfanyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group may interact with thiol-containing enzymes, while the methoxy-substituted indene moiety could modulate receptor activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Tabulated Comparison of Key Analogues
*Calculated from molecular formula C₂₀H₂₁NO₂S.
Biological Activity
The compound 2-(benzylsulfanyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, supported by data from various studies and research findings.
Chemical Structure and Properties
The molecular structure of the compound includes a benzyl sulfanyl group and a methoxy-substituted indene moiety. Its chemical formula is , with a molecular weight of approximately 299.40 g/mol.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, compounds related to benzimidazole and benzothiazole derivatives have shown promising results in inhibiting tumor cell proliferation. In vitro assays demonstrated that these compounds can effectively halt the growth of various cancer cell lines, suggesting a potential application in cancer therapy .
Table 1: Antitumor Activity Comparison
| Compound Type | IC50 (μM) | Cell Line |
|---|---|---|
| Benzimidazole Derivative | 6.26 ± 0.33 | HCC827 |
| Benzothiazole Derivative | 6.48 ± 0.11 | NCI-H358 |
| Target Compound | TBD | TBD |
Antimicrobial Activity
In addition to antitumor effects, the compound's structural features may contribute to antimicrobial properties. Compounds with similar functionalities have been reported to exhibit antibacterial activity against common pathogens. The presence of the sulfanyl group may enhance its interaction with microbial cell membranes, potentially leading to increased efficacy against bacterial strains .
The biological mechanisms underlying the activity of such compounds often involve interactions with DNA or essential enzymes within the target cells. For example, studies have shown that certain derivatives bind to DNA in the minor groove, which can disrupt replication and transcription processes, ultimately leading to cell death .
Study on Antitumor Efficacy
A study published in 2021 assessed the antitumor efficacy of various synthesized compounds similar to our target compound. The results indicated that certain modifications in the chemical structure significantly enhanced their potency against cancer cells. The study utilized both 2D and 3D cell culture models to evaluate the effectiveness of these compounds, revealing higher efficacy in 2D models compared to 3D environments .
In Silico Studies
In silico analyses have also been conducted to predict the binding affinity of the target compound with various biological targets, including aldose reductase. These studies suggest that modifications in the compound's structure could lead to improved inhibitory effects on this enzyme, which is implicated in diabetic complications .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(benzylsulfanyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide?
Methodological Answer:
The synthesis of this compound involves:
- Stepwise functionalization : Introduce the benzylsulfanyl group via nucleophilic substitution or thiol-ene coupling. For example, methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate derivatives can be synthesized by reacting thiol-containing intermediates with halogenated precursors under reflux in ethanol .
- Amide bond formation : Use carbodiimide coupling (e.g., EDC/HOBt) between the carboxylic acid derivative of the benzylsulfanyl moiety and the amine-functionalized indenylmethyl group. Stereochemical control may require chiral catalysts or resolution techniques, as seen in enantiomerically pure indenyl derivatives .
- Purification : Employ column chromatography (silica gel, eluent: chloroform/methanol gradients) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .
Basic: How should researchers characterize the stereochemistry and crystal structure of this compound?
Methodological Answer:
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry. For example, (S)-configured indenyl derivatives were confirmed via ORTEP-3 graphical representations .
- NMR spectroscopy : Analyze - and -NMR for diastereotopic protons in the 2,3-dihydro-1H-indenyl group. Coupling constants (e.g., ) can indicate methoxy group orientation .
- Polarimetry : Measure optical rotation to confirm enantiomeric excess if synthesized via chiral resolution .
Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound’s bioactivity?
Methodological Answer:
- Analog design : Replace the benzylsulfanyl group with bioisosteres (e.g., 1H-indazol-1-yl) to assess sulfhydryl group necessity. Evidence from indenyl-acetamide MAO-A inhibitors shows that substituent bulkiness impacts enzyme binding .
- Pharmacophore modeling : Use software like MOE or Schrödinger to align key functional groups (e.g., methoxy, acetamide) with known targets (e.g., aggrecanase inhibitors). A cis-(1S,2R)-aminoindanol scaffold improved selectivity in related compounds .
- In vitro assays : Test against panels of enzymes (e.g., MMPs, MAO-A) using fluorogenic substrates. For example, MAO-A activity can be quantified via DHPG (3,4-dihydroxyphenylglycol) reduction in plasma .
Advanced: How can pharmacokinetic-pharmacodynamic (PK/PD) contradictions be resolved for this compound?
Methodological Answer:
- Mechanistic PK modeling : Develop a multicompartment model with time-dependent clearance parameters. For example, CHF3381 (a structurally related indenyl-acetamide) showed nonlinear kinetics due to autoinhibition, requiring iterative adjustments to CL (41.2 → 27.4 L/h) .
- Biomarker correlation : Link plasma concentrations to biomarker modulation (e.g., DHPG for MAO-A inhibition). Use indirect response models to account for delays between exposure and effect .
- Species scaling : Validate human PK predictions using allometric scaling from preclinical species (rat, dog), adjusting for metabolic differences via in vitro hepatocyte data .
Advanced: What strategies optimize hydrogen-bonding interactions in crystalline forms of this compound?
Methodological Answer:
- Graph set analysis : Apply Etter’s rules to classify hydrogen-bond motifs (e.g., rings). For example, indenyl derivatives often form N–H⋯O bonds between acetamide and methoxy groups .
- Co-crystallization : Screen with carboxylic acid co-formers (e.g., succinic acid) to enhance lattice stability. Evidence from similar acetamides shows improved melting points and solubility via salt formation .
- Thermodynamic studies : Use DSC/TGA to identify polymorphs. Metastable forms may exhibit weaker H-bond networks, impacting bioavailability .
Advanced: How can computational methods predict metabolic liabilities of the benzylsulfanyl group?
Methodological Answer:
- In silico metabolism prediction : Use software like ADMET Predictor or GLORY to identify sulfoxide formation via cytochrome P450 (CYP3A4/2D6). Validate with microsomal incubation assays (LC-MS/MS detection) .
- Docking studies : Simulate CYP active-site interactions. The benzylsulfanyl group’s sulfur atom may coordinate with heme iron, increasing oxidation risk .
- Isotope labeling : Synthesize -labeled analogs to track metabolic pathways in hepatocyte models .
Advanced: What experimental designs mitigate batch-to-batch variability in enantiomeric purity?
Methodological Answer:
- Chiral chromatography : Use Chiralpak IG or AD-H columns with n-hexane/isopropanol mobile phases. For example, (R)- and (S)-indenyl derivatives were resolved with >99% ee .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy during synthesis to monitor intermediate enantiomeric ratios .
- Crystallization-induced asymmetric transformation : Seed reactions with enantiopure crystals to drive dynamic kinetic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
